(e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol (e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol
Brand Name: Vulcanchem
CAS No.: 51471-40-0
VCID: VC0017252
InChI: InChI=1S/C14H19NO6/c1-20-9-4-2-8(3-5-9)6-15-11-13(18)12(17)10(7-16)21-14(11)19/h2-6,10-14,16-19H,7H2,1H3
SMILES: COC1=CC=C(C=C1)C=NC2C(C(C(OC2O)CO)O)O
Molecular Formula: C₁₄H₁₉NO₆
Molecular Weight: 297.3 g/mol

(e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol

CAS No.: 51471-40-0

Reference Standards

VCID: VC0017252

Molecular Formula: C₁₄H₁₉NO₆

Molecular Weight: 297.3 g/mol

(e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol - 51471-40-0

CAS No. 51471-40-0
Product Name (e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol
Molecular Formula C₁₄H₁₉NO₆
Molecular Weight 297.3 g/mol
IUPAC Name 6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol
Standard InChI InChI=1S/C14H19NO6/c1-20-9-4-2-8(3-5-9)6-15-11-13(18)12(17)10(7-16)21-14(11)19/h2-6,10-14,16-19H,7H2,1H3
Standard InChIKey NMMULIPYJSFGRK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C=NC2C(C(C(OC2O)CO)O)O
Canonical SMILES COC1=CC=C(C=C1)C=NC2C(C(C(OC2O)CO)O)O
Synonyms 2-Deoxy-2-[[(4-methoxyphenyl)methylene]amino]-D-glucose;
PubChem Compound 237253
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator